(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide
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Overview
Description
(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide is a chemical compound with the molecular formula C₄H₅BrN₂O₂S₂ and a molecular weight of 257.13 g/mol This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide typically involves the reaction of 2-bromo-1,3-thiazole with methanesulfonamide under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the thiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Scientific Research Applications
(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-1,3-thiazol-4-yl)methanesulfonamide
- (5-Methyl-1,3-thiazol-4-yl)methanesulfonamide
- (5-Phenyl-1,3-thiazol-4-yl)methanesulfonamide
Uniqueness
(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which can influence the compound’s interaction with biological targets and improve its efficacy in various applications .
Properties
IUPAC Name |
(5-bromo-1,3-thiazol-4-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O2S2/c5-4-3(7-2-10-4)1-11(6,8)9/h2H,1H2,(H2,6,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRWQIDTIMAZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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